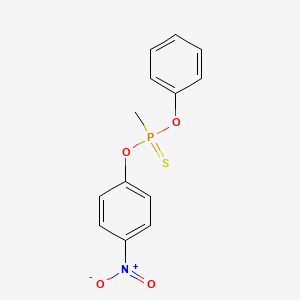
Colep
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonothioic acid, methyl-,o-(4-nitrophenyl) o-phenyl ester is a liquid. (EPA, 1998)
科学的研究の応用
Key Findings
- Effectiveness : The COLEP study documented a significant reduction in the incidence of leprosy among contacts treated with single-dose rifampicin (SDR-PEP), with an effectiveness rate of approximately 57% after two years .
- Risk Factors : The study developed a coding system to assess physical and genetic distances between contacts and patients, enhancing understanding of transmission dynamics .
- Recommendations : The findings led to recommendations by the World Health Organization (WHO) for implementing SDR-PEP as a standard practice in leprosy control efforts .
Case Study 1: Chemoprophylaxis in Leprosy Control
- Objective : To determine the effectiveness of rifampicin in preventing leprosy among close contacts.
- Methodology : A cohort study design was employed alongside a reference group from the general population to measure prevalence and incidence.
- Outcomes : The results indicated that chemoprophylaxis significantly reduced new cases among high-risk populations.
Case Study 2: Genetic and Physical Distance Analysis
- Objective : To analyze how genetic and physical proximity affects transmission risk.
- Methodology : Contacts were coded based on their relationship to leprosy patients, allowing researchers to identify high-risk groups effectively.
- Outcomes : This approach facilitated targeted interventions in communities with high transmission rates.
Data Table: Summary of this compound Study Findings
| Parameter | Description |
|---|---|
| Study Location | Bangladesh |
| Number of Patients | 1,037 newly diagnosed |
| Number of Contacts | 21,867 |
| Follow-Up Duration | 4 years |
| Effectiveness Rate | 57% reduction in incidence |
| Recommended Intervention | Single-dose rifampicin (SDR-PEP) |
特性
CAS番号 |
2665-30-7 |
|---|---|
分子式 |
C13H12NO4PS |
分子量 |
309.28 g/mol |
IUPAC名 |
methyl-(4-nitrophenoxy)-phenoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C13H12NO4PS/c1-19(20,17-12-5-3-2-4-6-12)18-13-9-7-11(8-10-13)14(15)16/h2-10H,1H3 |
InChIキー |
VCLYJTVFGQHHHD-UHFFFAOYSA-N |
SMILES |
CP(=S)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CP(=S)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Key on ui other cas no. |
2665-30-7 |
物理的記述 |
Phosphonothioic acid, methyl-,o-(4-nitrophenyl) o-phenyl ester is a liquid. (EPA, 1998) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















